Octa-1,5-dien-3-ol Octa-1,5-dien-3-ol Octa-1,5-dien-3-ol is a natural product found in Agaricus bisporus with data available.
Brand Name: Vulcanchem
CAS No.: 83861-74-9
VCID: VC0148918
InChI: InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4-6,8-9H,2-3,7H2,1H3
SMILES: CCC=CCC(C=C)O
Molecular Formula: C8H14O
Molecular Weight: 126.20 g/mol

Octa-1,5-dien-3-ol

CAS No.: 83861-74-9

Cat. No.: VC0148918

Molecular Formula: C8H14O

Molecular Weight: 126.20 g/mol

Purity: 95% min.

* For research use only. Not for human or veterinary use.

Octa-1,5-dien-3-ol - 83861-74-9

Specification

CAS No. 83861-74-9
Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
IUPAC Name octa-1,5-dien-3-ol
Standard InChI InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4-6,8-9H,2-3,7H2,1H3
Standard InChI Key APFBWMGEGSELQP-UHFFFAOYSA-N
SMILES CCC=CCC(C=C)O
Canonical SMILES CCC=CCC(C=C)O

Introduction

Chemical Identity and Molecular Structure

Octa-1,5-dien-3-ol is an eight-carbon alcohol with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol . The compound features a hydroxyl group at the third carbon position and double bonds at positions 1 and 5. The presence of these structural features contributes to its chemical reactivity and sensory properties.

Nomenclature and Identification

The compound is identified by several names in scientific literature and chemical databases:

ParameterInformation
Primary NameOcta-1,5-dien-3-ol
CAS Registry Number50306-18-8
Synonyms(Z)-1,5-octadien-3-ol; 1,5-Octadien-3-ol, (5Z)-; cis-1,5-Octadien-3-ol
PubChem CID205986
FDA UNIIK3WU44ANQ8

The double bond at position 5 can exist in either cis (Z) or trans (E) configuration, though the cis form appears to be more commonly studied and reported in the literature .

Physical and Chemical Properties

Octa-1,5-dien-3-ol exists as a colorless to pale yellow oil at room temperature with distinctive olfactory characteristics. Its physical and chemical properties have been documented through both experimental measurements and computational predictions.

Physical Properties

The following table summarizes the key physical properties of Octa-1,5-dien-3-ol:

PropertyValueSource
Physical StateOil
ColorColorless to Pale Yellow
Boiling Point185.7±9.0 °C (Predicted)
Density0.857±0.06 g/cm³ (Predicted)
LogP2.192 (estimated)
pKa14.25±0.20 (Predicted)

Chemical Reactivity and Stability

The compound contains reactive functional groups that influence its chemical behavior:

  • The hydroxyl group at the C-3 position can participate in typical alcohol reactions including oxidation, esterification, and dehydration.

  • The conjugated double bond system makes the compound susceptible to addition reactions and oxidative degradation.

  • The compound is light-sensitive and requires storage under specific conditions to maintain stability .

Sensory Properties and Natural Occurrence

Octa-1,5-dien-3-ol possesses distinctive olfactory characteristics that contribute to its importance in flavor chemistry and its role in natural biological systems.

Odor Profile

The compound exhibits a complex odor profile described as "green marine mushroom" when evaluated at 0.10% concentration in propylene glycol . This unique sensory profile makes it relevant in both food science and fragrance applications.

Stereochemistry and Enantiomeric Forms

Octa-1,5-dien-3-ol contains a chiral center at the C-3 position, resulting in two enantiomeric forms (R and S) with distinct sensory properties.

Enantiomeric Differences

Research has revealed significant differences in the odor profiles of the pure enantiomers:

EnantiomerOdor Description
(R)-formStrong green, sour, herbal odor with slightly earthy notes
(S)-formStrong mushroom and green odor with slightly earthy, woody, and fishy notes

These differences in sensory characteristics highlight the importance of stereochemistry in olfactory perception and potentially in the compound's biological functions .

Synthesis Methods

Several approaches have been documented for the synthesis of Octa-1,5-dien-3-ol, including racemic synthesis and methods for obtaining enantiomerically pure forms.

Racemic Synthesis

A common approach to synthesizing racemic (±)-(Z)-1,5-octadien-3-ol involves the reaction of (Z)-3-hexenal with vinylmagnesium bromide:

  • (Z)-3-Hexenal (10 mmol) in THF is added to a suspension of vinylMgBr in THF (1 M, 12 mmol) at 0°C.

  • After stirring for 1 hour at 0°C, the reaction mixture is diluted with ether and quenched with 1 M HCl solution.

  • Following extraction, washing, and drying, the product is purified by silica gel column chromatography using n-hexane:ethyl acetate (10:1) as the eluent.

  • This method yields (±)-(Z)-1,5-octadien-3-ol as a pale yellow oil with approximately 96% yield and 96% purity .

Enzymatic Resolution for Enantiomerically Pure Forms

To obtain enantiomerically pure forms of Octa-1,5-dien-3-ol, enzymatic resolution methods using lipases have been developed:

Preparation of (R)-Octa-1,5-dien-3-ol

The (R)-enantiomer can be obtained through asymmetric hydrolysis of (±)-(Z)-1,5-octadien-3-yl acetate using CHIRAZYME L-2, yielding the (R)-alcohol with ≥99% enantiomeric excess (ee) at 37.8% conversion .

Preparation of (S)-Octa-1,5-dien-3-ol

The (S)-enantiomer requires a two-step process:

  • First asymmetric acylation of the racemic alcohol with lipase PS provides (S)-alcohol with 79.5% ee at 47.8% conversion.

  • A second asymmetric acylation of the recovered (S)-alcohol increases the ee to ≥99% at 14.1% conversion .

These enzymatic methods provide access to both enantiomers with high optical purity, facilitating research into their differential properties and applications.

Analytical Methods for Identification and Quantification

Various analytical techniques have been employed to identify and quantify Octa-1,5-dien-3-ol in both research and commercial contexts.

Chromatographic Methods

Gas chromatography (GC) with chiral columns has been used to separate and identify the enantiomers of Octa-1,5-dien-3-ol. This technique is particularly valuable for determining enantiomeric excess in synthesized samples and for analyzing the compound's presence in natural sources .

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation:

  • The ¹H-NMR spectrum shows characteristic signals for the vinyl groups and the carbinol hydrogen.

  • ¹³C-NMR spectroscopy can confirm the carbon skeleton and functional group positions .

The Z-configuration of the double bond at position 5 can be confirmed by the coupling constant (J=10.8 Hz) in the ¹H-NMR spectrum .

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